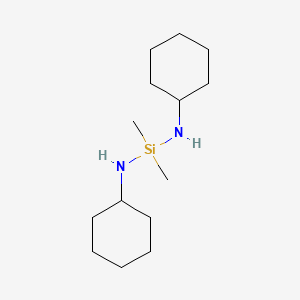
N,N'-Dicyclohexyl-1,1-dimethylsilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is a chemical compound with the molecular formula C14H30N2Si. It is known for its unique structure, which includes two cyclohexyl groups and a dimethylsilyl group attached to a diamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine typically involves the reaction of cyclohexylamine with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2 C6H11NH2+(CH3)2SiCl2→(C6H11NH)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The by-products, such as hydrogen chloride, are removed through appropriate scrubbing systems.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is utilized in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical and biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine: Unique due to its silane group, which imparts different reactivity compared to carbodiimides.
Uniqueness
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine stands out due to its silane group, which allows it to participate in unique reactions and form stable complexes that are not possible with other similar compounds.
Propriétés
Numéro CAS |
16411-32-8 |
|---|---|
Formule moléculaire |
C14H30N2Si |
Poids moléculaire |
254.49 g/mol |
Nom IUPAC |
N-[(cyclohexylamino)-dimethylsilyl]cyclohexanamine |
InChI |
InChI=1S/C14H30N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |
Clé InChI |
PLUXWTRVVOADTC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(NC1CCCCC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)
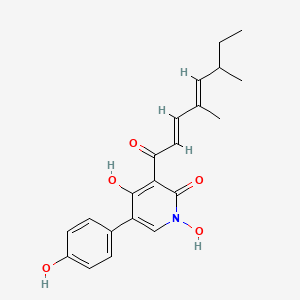
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)


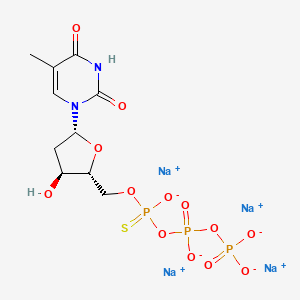
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
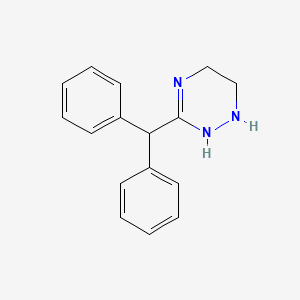
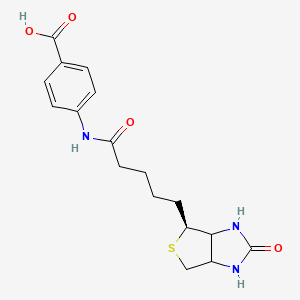
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

